molecular formula C30H28N2O6S2 B4979727 Ethyl 2-[[2-[[3-ethoxycarbonyl-4-(4-methylphenyl)thiophen-2-yl]amino]-2-oxoacetyl]amino]-4-(4-methylphenyl)thiophene-3-carboxylate

Ethyl 2-[[2-[[3-ethoxycarbonyl-4-(4-methylphenyl)thiophen-2-yl]amino]-2-oxoacetyl]amino]-4-(4-methylphenyl)thiophene-3-carboxylate

Cat. No.: B4979727
M. Wt: 576.7 g/mol
InChI Key: LQTPUSSOSCEZSU-UHFFFAOYSA-N
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Description

Ethyl 2-[[2-[[3-ethoxycarbonyl-4-(4-methylphenyl)thiophen-2-yl]amino]-2-oxoacetyl]amino]-4-(4-methylphenyl)thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring, which are known for their diverse chemical properties and applications in various fields such as pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[[2-[[3-ethoxycarbonyl-4-(4-methylphenyl)thiophen-2-yl]amino]-2-oxoacetyl]amino]-4-(4-methylphenyl)thiophene-3-carboxylate typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known methods. The key steps may include:

  • Formation of the thiophene ring through cyclization reactions.
  • Introduction of the ethoxycarbonyl and methylphenyl groups via substitution reactions.
  • Coupling reactions to attach the amino and oxoacetyl groups.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This may involve:

  • Use of catalysts to accelerate reaction rates.
  • Control of temperature and pressure to favor desired reaction pathways.
  • Purification techniques such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[[2-[[3-ethoxycarbonyl-4-(4-methylphenyl)thiophen-2-yl]amino]-2-oxoacetyl]amino]-4-(4-methylphenyl)thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert carbonyl groups to alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce alcohol derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigation of its pharmacological properties for drug development.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 2-[[2-[[3-ethoxycarbonyl-4-(4-methylphenyl)thiophen-2-yl]amino]-2-oxoacetyl]amino]-4-(4-methylphenyl)thiophene-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the compound’s structure and functional groups, which can influence its binding affinity and activity.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxylate derivatives: Compounds with similar thiophene rings and carboxylate groups.

    Ethoxycarbonyl-substituted thiophenes: Compounds with ethoxycarbonyl groups attached to the thiophene ring.

    Methylphenyl-substituted thiophenes: Compounds with methylphenyl groups attached to the thiophene ring.

Uniqueness

Ethyl 2-[[2-[[3-ethoxycarbonyl-4-(4-methylphenyl)thiophen-2-yl]amino]-2-oxoacetyl]amino]-4-(4-methylphenyl)thiophene-3-carboxylate is unique due to its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

ethyl 2-[[2-[[3-ethoxycarbonyl-4-(4-methylphenyl)thiophen-2-yl]amino]-2-oxoacetyl]amino]-4-(4-methylphenyl)thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H28N2O6S2/c1-5-37-29(35)23-21(19-11-7-17(3)8-12-19)15-39-27(23)31-25(33)26(34)32-28-24(30(36)38-6-2)22(16-40-28)20-13-9-18(4)10-14-20/h7-16H,5-6H2,1-4H3,(H,31,33)(H,32,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQTPUSSOSCEZSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C)NC(=O)C(=O)NC3=C(C(=CS3)C4=CC=C(C=C4)C)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H28N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

576.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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